molecular formula C12H17NO B7844694 N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

Cat. No.: B7844694
M. Wt: 191.27 g/mol
InChI Key: JOVUUAPHHORMRC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound to its target. The methoxy and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the compound, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-methoxy-5-methylaniline
  • N-cyclopropylmethyl-2-methoxy-4-methylaniline
  • N-cyclopropylmethyl-2-methoxy-5-ethylamine

Uniqueness

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as those with allyl or ethyl groups, which may have different reactivity and biological activity .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-6-12(14-2)11(7-9)13-8-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVUUAPHHORMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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